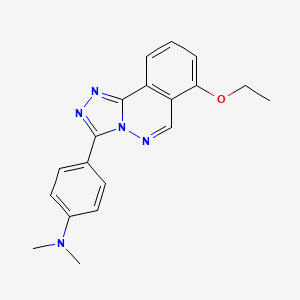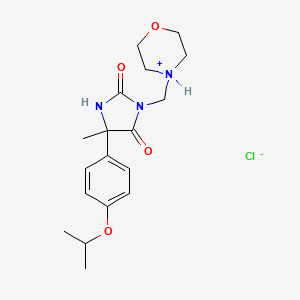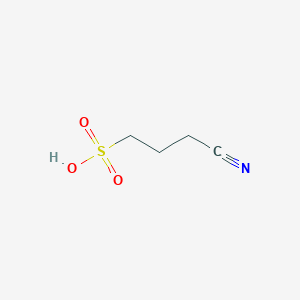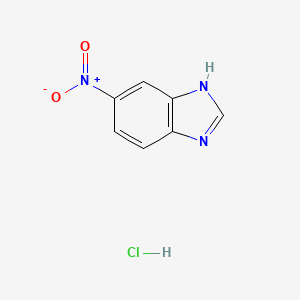
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized with phthalic anhydride under acidic conditions to yield the desired triazolophthalazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolophthalazines with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their function . Molecular docking studies have shown that it can interact with proteins involved in cancer cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(4,3-a)pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their anticancer properties.
Phthalazine derivatives: These compounds have a similar phthalazine core and are known for their diverse biological activities.
Uniqueness
3-(4-(Dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and bioavailability, while the ethoxy group provides additional sites for chemical modification .
Propiedades
Número CAS |
87540-43-0 |
|---|---|
Fórmula molecular |
C19H19N5O |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-(7-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19N5O/c1-4-25-17-7-5-6-15-16(17)12-20-24-18(21-22-19(15)24)13-8-10-14(11-9-13)23(2)3/h5-12H,4H2,1-3H3 |
Clave InChI |
YXLVDYVQRPEGHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1C=NN3C2=NN=C3C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
] ester](/img/structure/B13781787.png)

![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)


![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)



